molecular formula C19H18N6O3S2 B303488 ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No. B303488
M. Wt: 442.5 g/mol
InChI Key: JLEDBURBTLUDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine its toxicity and side effects in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate in lab experiments include its potential as a novel therapeutic agent and its low toxicity in vitro. However, the limitations include the need for further studies to determine its toxicity and side effects in vivo and its relatively complex synthesis method.

Future Directions

There are several future directions for the research on ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate. These include further studies on its anticancer and antimicrobial activity, determination of its toxicity and side effects in vivo, and exploration of its potential as a therapeutic agent for other diseases. Additionally, the development of more efficient and cost-effective synthesis methods for the compound may also be an area for future research.
In conclusion, this compound is a promising compound that has the potential for various applications in science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves the condensation of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl 2-bromoacetate in the presence of a base. The resulting product is then reacted with 2-mercapto-5-(5-methyl-1,2,4-triazin-3-yl)benzoic acid to obtain the final compound.

Scientific Research Applications

Ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C19H18N6O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H18N6O3S2/c1-3-28-15(27)8-11-9-29-18(20-11)21-14(26)10-30-19-22-17-16(23-24-19)12-6-4-5-7-13(12)25(17)2/h4-7,9H,3,8,10H2,1-2H3,(H,20,21,26)

InChI Key

JLEDBURBTLUDQV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

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